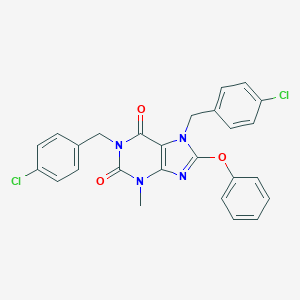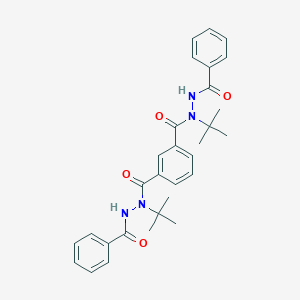
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting its activity can lead to the accumulation of DNA damage and cell death. AG-014699 has been studied extensively for its potential as an anti-cancer agent, and
Wirkmechanismus
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits repair enzymes to the site of damage. Inhibiting PARP activity prevents the repair of DNA damage, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by inhibiting PARP activity. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a potent inhibitor of PARP, which can lead to off-target effects. In addition, its efficacy may be limited by the development of resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the study of 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of research is the development of more potent and selective PARP inhibitors that have fewer off-target effects. Finally, there is a need for further research into the potential use of this compound as a treatment for inflammatory diseases.
Synthesemethoden
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-methyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, followed by reduction and subsequent reaction with phenoxyacetic acid chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, ovarian, pancreatic, and lung cancer. In preclinical studies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, and clinical trials have been conducted to evaluate its safety and efficacy in combination with these treatments.
Eigenschaften
Molekularformel |
C26H20Cl2N4O3 |
|---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
1,7-bis[(4-chlorophenyl)methyl]-3-methyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C26H20Cl2N4O3/c1-30-23-22(24(33)32(26(30)34)16-18-9-13-20(28)14-10-18)31(15-17-7-11-19(27)12-8-17)25(29-23)35-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
DCVUTWNLPBRKNB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)

![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)


